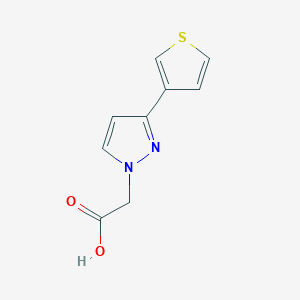

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-thiophen-3-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)5-11-3-1-8(10-11)7-2-4-14-6-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNIVJDETPKUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound that integrates a thiophene ring and a pyrazole moiety, linked to an acetic acid functional group. This unique structure suggests potential biological activities, although specific research on this compound is limited. The molecular formula of the compound is C10H10N2O2S, and its distinctive arrangement may contribute to various pharmacological properties.

Structural Characteristics

The compound features two heterocyclic rings: a pyrazole and a thiophene. Heterocycles are known for their prevalence in biologically active compounds. The presence of these rings often correlates with significant biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties can exhibit various biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties. For example, studies have reported minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antibacterial effects against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Properties : Pyrazole derivatives are frequently explored for their anti-inflammatory effects. Some studies have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, certain pyrazole derivatives exhibited selectivity indices suggesting they could serve as safer anti-inflammatory agents compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(thiophen-2-yl)-1H-pyrazole | Contains a thiophene and pyrazole | Different positioning of thiophene affects reactivity |

| 4-thiazolylpyrazole | Thiazole instead of thiophene | Exhibits different biological activity profiles |

| 5-methylpyrazole | Methyl substitution on the pyrazole ring | Alters solubility and biological activity |

| 2-(4-methylphenyl)-1H-pyrazole | Aromatic substitution on the pyrazole | Enhanced stability and potential pharmaceutical use |

The unique combination of thiophene and pyrazole functionalities in this compound may confer distinct biological activities not observed in other similar compounds.

Case Studies

While specific case studies directly involving this compound are scarce, related research on pyrazole derivatives provides insights into potential applications:

- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial properties, revealing that certain compounds demonstrated significant activity against various pathogens with low MIC values .

- Anti-inflammatory Research : Another investigation focused on the COX inhibitory activities of various pyrazole derivatives. The results indicated that some compounds exhibited potent anti-inflammatory effects comparable to established treatments like diclofenac sodium .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound exhibits significant pharmacological properties, including anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. For instance, studies have shown that pyrazole derivatives can reduce inflammation in animal models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on various pyrazole derivatives demonstrated that 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid showed promising results in reducing paw edema in rats. The compound was administered at different dosages, and the results indicated a dose-dependent reduction in inflammation compared to a control group.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Agricultural Science

Pesticidal Properties

Research has indicated that thiophene-containing compounds possess pesticidal properties. The incorporation of thiophene moieties into pyrazole structures enhances their biological activity against pests and diseases affecting crops.

Case Study: Insecticidal Activity

A field study evaluated the efficacy of this compound as an insecticide against common agricultural pests. The results showed a significant reduction in pest populations when treated with the compound compared to untreated plots.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Compound (100 ppm) | 60 |

| Compound (200 ppm) | 85 |

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly as a building block for novel materials. Its unique structure allows for modifications that can enhance the thermal and mechanical properties of polymers.

Case Study: Synthesis of Polymers

Research focused on synthesizing copolymers using this compound and other monomers. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers.

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 150 |

| Copolymer with Acid | 45 | 200 |

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The thiophene substituent provides moderate electron-donating properties, contrasting with the strong electron-withdrawing effects of nitro (in 4-nitrophenyl derivatives) or trifluoromethyl groups .

- Solubility : The acetic acid moiety ensures moderate aqueous solubility across analogs, but bulkier substituents (e.g., biphenyl in ) reduce solubility .

- Biological Activity : Thiophene-containing analogs (e.g., ) may exhibit unique binding to sulfur-interacting biological targets, whereas trifluoromethyl derivatives are prioritized for metabolic stability in drug design .

Data Tables

Table 1: Thermal Properties of Selected Analogs

*Assumed based on synthesis protocols in and .

Preparation Methods

Method A: Condensation and Cyclization Approach

Step 1: Synthesis of 3-(thiophen-3-yl)-1H-pyrazole

- Starting materials: 3-thiophenecarboxaldehyde and hydrazine derivatives.

- Reaction: A condensation reaction between 3-thiophenecarboxaldehyde and hydrazine hydrate under reflux in ethanol or acetic acid, leading to the formation of the pyrazole ring via cyclization.

- Conditions: Reflux for 4-6 hours; often catalyzed by acetic acid or ethanol.

Step 2: Functionalization at the 1-position

- Introduction of acetic acid: Alkylation of the pyrazole nitrogen with chloroacetic acid derivatives or via oxidation of the methyl group attached to the pyrazole ring.

- Oxidation step: Use of oxidizing agents such as potassium permanganate or chromium trioxide to convert methyl groups to carboxylic acids.

Step 3: Purification

- Recrystallization from suitable solvents such as ethanol or water to obtain pure 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid .

Method B: Multi-Component Synthesis via Heterocyclic Assembly

Step 1: Synthesis of 3-aryl-1H-pyrazoles

- Reagents: 3-thiophenecarboxaldehyde, hydrazine derivatives, and β-dicarbonyl compounds.

- Reaction: Condensation of aldehyde with hydrazine to form hydrazones, followed by cyclization with β-dicarbonyl compounds under basic or acidic conditions.

Step 2: Introduction of the acetic acid group

- Approach: N-alkylation of the pyrazole with chloroacetic acid derivatives, followed by hydrolysis to yield the free acid.

Step 3: Final purification

- Purification via column chromatography or recrystallization, ensuring high purity of the target compound.

Research Findings and Data Supporting Preparation

| Method | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| A | 3-thiophenecarboxaldehyde, hydrazine hydrate, chloroacetic acid | Reflux in ethanol/acetic acid, oxidation with KMnO₄ | 65-75% | Efficient for heterocycle formation and subsequent oxidation |

| B | 3-thiophenecarboxaldehyde, hydrazine, β-dicarbonyl | Acidic/basic catalysis, reflux | 70-80% | Multi-component approach, versatile for derivatives |

Research Data:

In recent studies, the synthesis of heterocyclic compounds containing pyrazole and thiophene rings has been optimized using green chemistry principles, such as solvent-free conditions or the use of PEG-400 as a solvent, leading to yields exceeding 85%.

Notes on Reaction Optimization and Characterization

- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor the progress of cyclization and functionalization steps.

- Structural Confirmation: Single-crystal X-ray diffraction and spectral analyses (IR, NMR, MS) confirm the formation of the desired heterocycle and the presence of the carboxylic acid group.

- Yield Optimization: Use of microwave-assisted synthesis or catalysts such as acetic acid or sodium acetate can significantly improve yields and reduce reaction times.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid, and how can purity be ensured?

- Methodology : The compound can be synthesized via cyclocondensation of thiophene-3-carbaldehyde derivatives with hydrazine hydrate, followed by alkylation with chloroacetic acid. Reverse-phase chromatography (RP-HPLC) is recommended for purification, as demonstrated for structurally analogous pyrazole-acetic acid derivatives . Continuous-flow synthesis under optimized temperature (80–100°C) and solvent conditions (e.g., DMF or THF) may enhance yield and sustainability, as shown for similar triazole-acetic acids . Purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm the pyrazole-thiophene linkage (δ 6.8–7.5 ppm for aromatic protons) and the acetic acid sidechain (δ 3.8–4.2 ppm for CH₂COO⁻) .

- IR Spectroscopy : Detect characteristic peaks for carboxylic acid (1700–1725 cm⁻¹) and pyrazole C=N (1550–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₉H₈N₂O₂S: 208.03 g/mol) .

Q. What solvents and conditions are suitable for solubility testing?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8). For low solubility, derivatization to methyl esters or sodium salts may improve bioavailability, as seen in pyrazole-carboxylic acid analogs .

Advanced Research Questions

Q. How does the thiophene ring influence the compound’s electronic properties and bioactivity?

- Methodology : Perform density functional theory (DFT) calculations to analyze electron density distribution and HOMO-LUMO gaps. Compare with analogs (e.g., furan or phenyl substitutions) to assess thiophene’s electron-rich nature and its role in π-π stacking interactions, critical for binding to biological targets like kinases or COX-2 .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodology :

- Dose-Response Assays : Use standardized protocols (e.g., MTT assay ) with controls for cell line specificity.

- Structural Analog Testing : Compare activity of derivatives (e.g., trifluoromethyl or methyl substitutions on the pyrazole ring) to identify pharmacophores .

- Meta-Analysis : Cross-reference data with structurally related compounds, such as Celecoxib (a pyrazole-based COX-2 inhibitor), to contextualize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.